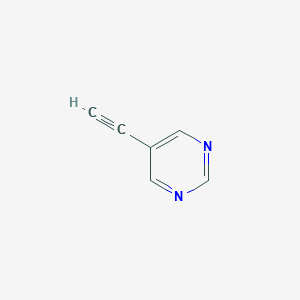

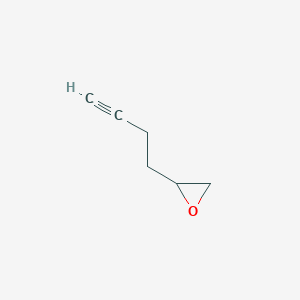

2-(But-3-yn-1-yl)oxirane

Overview

Description

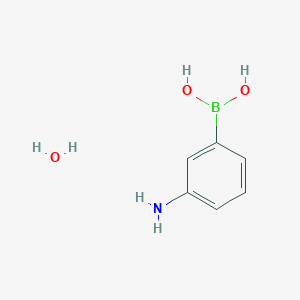

2-(But-3-yn-1-yl)oxirane is a chemical compound that belongs to the oxirane (epoxide) family, characterized by a three-membered cyclic ether structure. Although the specific compound 2-(But-3-yn-1-yl)oxirane is not directly mentioned in the provided papers, oxiranes in general are of significant interest in organic chemistry due to their reactivity and potential applications in polymer synthesis and other areas.

Synthesis Analysis

The synthesis of oxiranes can be achieved through various methods, including the epoxidation of alkenes. For instance, the synthesis of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was accomplished using a cationic initiator, leading to a polymer with a stiff conformation . Another example is the preparation of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane through a nucleophilic substitution reaction of epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol . These methods highlight the versatility of oxirane synthesis and the potential for creating a wide range of substituted oxiranes, including 2-(But-3-yn-1-yl)oxirane.

Molecular Structure Analysis

Oxiranes are known for their strained ring structure, which imparts high reactivity. The molecular structure of oxiranes allows for various interactions, such as the hetero π-stacked structure observed in the polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, which leads to intramolecular charge transfer interactions . The molecular structure is also crucial in determining the physical properties and reactivity of the oxirane derivatives.

Chemical Reactions Analysis

Oxiranes can undergo a range of chemical reactions, primarily due to the strain in the three-membered ring and the presence of the reactive oxirane oxygen. The ring can be opened in nucleophilic reactions, leading to the formation of polyethers or other products. For example, the ring-opening polymerization of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane resulted in the synthesis of a corresponding polyether . Additionally, oxiranes formed in reactions with NO3 radicals from alkenes have been identified, demonstrating their formation under specific reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxiranes are influenced by their molecular structure and substituents. For instance, the presence of fluorinated side chains, as seen in the synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane}, can significantly alter the compound's properties, such as hydrophobicity and thermal stability . The spectral studies of synthesized oxiranes provide insights into the effects of substituents on the group frequencies and the overall properties of the compounds .

Scientific Research Applications

DNA Adduct Formation Studies

Research into (1-Chloroethenyl)oxirane, a closely related compound to 2-(But-3-yn-1-yl)oxirane, has shown its significance in understanding the mutagenic effects of chloroprene. This compound reacts with nucleosides and DNA to form various adducts, shedding light on the molecular mechanisms of mutagenesis. The detailed characterization of these adducts contributes to our understanding of chemical-DNA interactions, which is crucial in evaluating the potential health risks of exposure to such compounds and in the development of therapeutic strategies against related diseases (Munter et al., 2002).

Advanced Material Synthesis

The oxirane groups in bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate, a compound with structural similarities to 2-(But-3-yn-1-yl)oxirane, have been utilized to generate a novel photo-patternable cross-linked epoxy system. The unique properties of this system, including its high refractive index and absorption at specific wavelengths, make it a promising candidate for applications like deep UV lithography (Huh et al., 2009).

Antimicrobial and Antioxidant Applications

Compounds structurally related to 2-(But-3-yn-1-yl)oxirane, such as various keto-oxiranes, have demonstrated noteworthy antimicrobial, antioxidant, and insect antifeedant activities. These properties are particularly significant for applications in agricultural pest control and the development of new antimicrobial and antioxidant agents, contributing to fields ranging from food preservation to pharmaceuticals (Thirunarayanan & Vanangamudi, 2011; 2016).

Potential in Anticancer Research

The synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, a compound structurally akin to 2-(But-3-yn-1-yl)oxirane, and its subsequent reactions with various nucleophiles have led to the development of compounds evaluated for anticancer properties. This research avenue is vital in the ongoing quest for novel and effective anticancer agents (Gouhar & Raafat, 2015).

Corrosion Inhibition in Industrial Applications

Aromatic epoxy monomers, sharing functional groups with 2-(But-3-yn-1-yl)oxirane, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic solutions. The insights from these studies are crucial for protecting industrial equipment and ensuring the longevity and safety of metal structures and components (Dagdag et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-but-3-ynyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-3-4-6-5-7-6/h1,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZKNEXLEIFZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559059 | |

| Record name | 2-(But-3-yn-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(But-3-yn-1-yl)oxirane | |

CAS RN |

125455-85-8 | |

| Record name | 2-(But-3-yn-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)

![3-Oxatricyclo[3.2.1.02,4]octan-6-ol, [1S-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/structure/B139173.png)